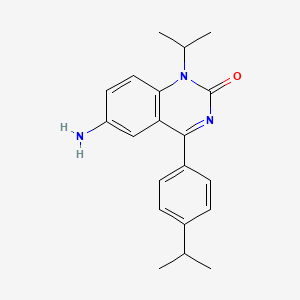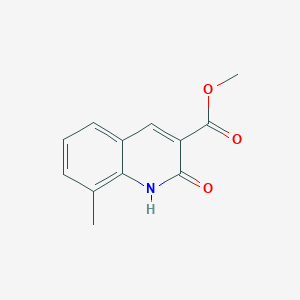
Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Synthetic Approaches: Recent advancements have introduced more efficient methods, such as the use of metal-catalyzed reactions and green chemistry principles to reduce environmental impact.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromic acid for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Nucleophiles like halides for substitution reactions.
Major Products Formed:
Oxidation products include quinone derivatives.
Reduction products include hydroquinoline derivatives.
Substitution products can vary widely depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the derivative and its application. For example, in medicinal chemistry, it may inhibit enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
4-Hydroxy-2-quinolones
Uniqueness: Methyl 8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound in ongoing research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-6-9(12(15)16-2)11(14)13-10(7)8/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
QKNZSHCZMBMRGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



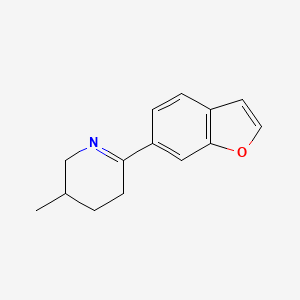
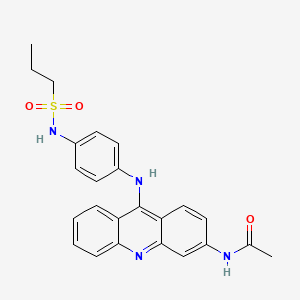
![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
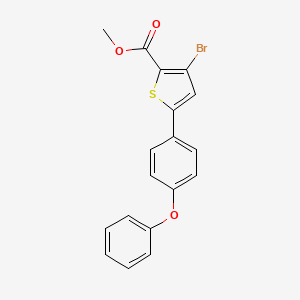


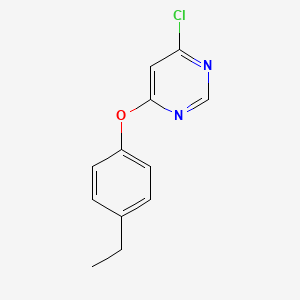

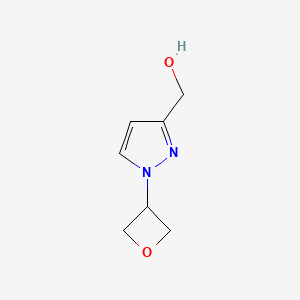

![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)
